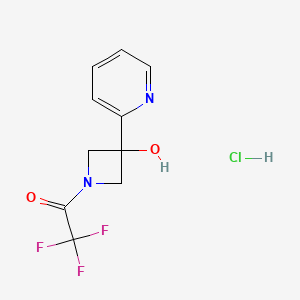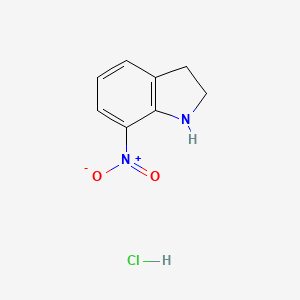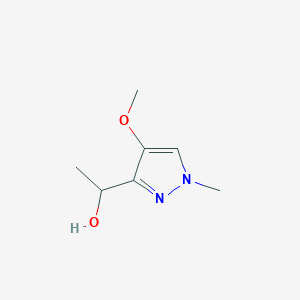![molecular formula C14H23NO4 B6300594 exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 2231663-92-4](/img/structure/B6300594.png)
exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H23NO4. The InChI code for this compound is 1S/C13H24N2O2 . The SMILES representation is O=C(C1CC(N2C(OC©©C)=O)CCCC2C1)O .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. For “exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid”, the molecular weight is 269.34 g/mol. Other specific physical and chemical properties were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid has a wide range of applications in scientific research. It is used as a building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and pigments. This compound is also used as a starting material for the synthesis of peptides, peptidomimetics, and other biologically active molecules. In addition, it is used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers.
Wirkmechanismus
Exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid is a highly reactive compound and its reactivity is due to the presence of the tert-butoxycarbonyl moiety. This moiety is known to undergo a variety of reactions, including nucleophilic addition, nucleophilic substitution, and elimination reactions. In addition, the this compound molecule can be used as a chiral catalyst in asymmetric synthesis.
Biochemical and Physiological Effects
This compound is known to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, this compound has been found to inhibit the growth of cancer cells, as well as to have anti-inflammatory and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid for laboratory experiments include its low cost, high reactivity, and ease of synthesis. Its low cost makes it an attractive option for researchers who are working with limited budgets. Furthermore, its high reactivity makes it suitable for a variety of reactions, including nucleophilic substitution and elimination reactions. The main limitation of this compound is its instability, which can lead to the formation of byproducts in some reactions.
Zukünftige Richtungen
The future of exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid is promising as it is being used in a variety of applications, including pharmaceuticals, agrochemicals, and pigments. Additionally, its use as a reagent in organic synthesis and as a catalyst in the synthesis of polymers is expected to increase in the future. In addition, the use of this compound as a chiral catalyst in asymmetric synthesis is expected to increase, as this method is becoming increasingly popular in the synthesis of a variety of biologically active molecules. Furthermore, further research is needed to explore the potential therapeutic applications of this compound, as its anti-inflammatory, antifungal, and anti-cancer properties have been demonstrated. Finally, further research is needed to explore the potential of this compound as a green chemistry reagent, as it is a highly reactive and cost-effective compound.
Synthesemethoden
The most common method for synthesizing exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid is the Birch reduction method. In this method, a mixture of this compound and an organic solvent is heated to a temperature of around 250 °C in the presence of a catalyst, such as palladium or platinum. The reaction is then quenched with aqueous base, such as sodium hydroxide, to produce the desired product. This method is advantageous as it is simple, efficient, and cost-effective.
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S,5R)-9-[(2-methylpropan-2-yl)oxycarbonyl]-9-azabicyclo[3.3.1]nonane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-5-4-6-11(15)8-9(7-10)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9?,10-,11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNSBJMWGALKFI-FGWVZKOKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![t-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6300518.png)

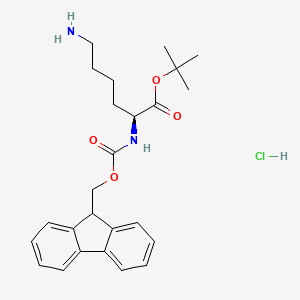
![tert-Butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate hydrochloride](/img/structure/B6300553.png)


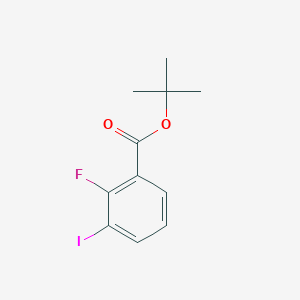
![tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B6300586.png)
![t-Butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B6300589.png)
